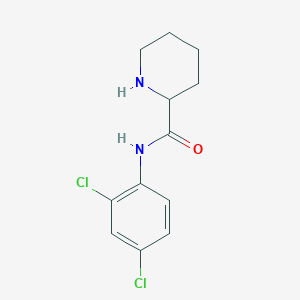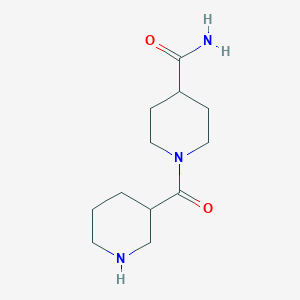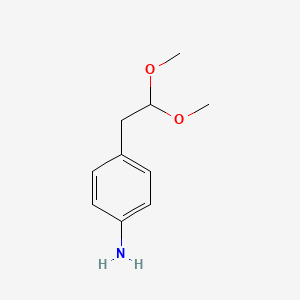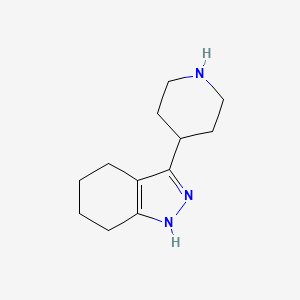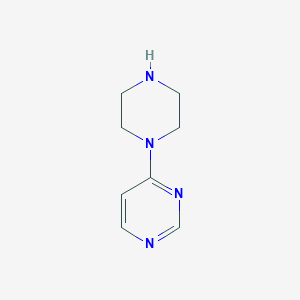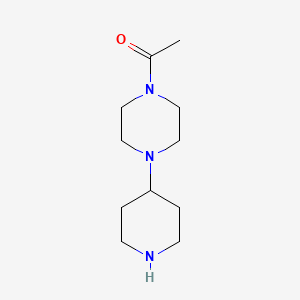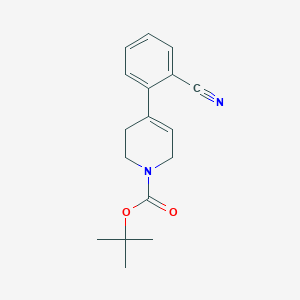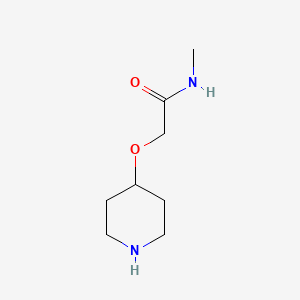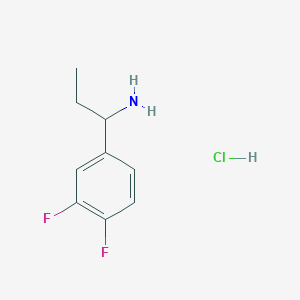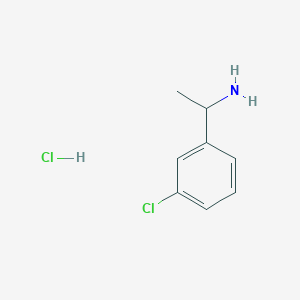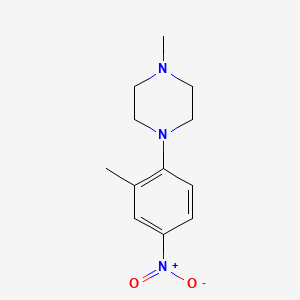
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
Overview
Description
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a synthetic compound with a molecular weight of 235.29 . It is an analog of piperazine, a cyclic amine that is commonly used as a building block in the synthesis of many drugs and other compounds.
Synthesis Analysis
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with potential biological significance.Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is represented by the linear formula C12H17N3O2 . The InChI code for this compound is 1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine are not detailed in the search results, it is known to be a useful intermediate in the synthesis of various biologically active compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine include a molecular weight of 235.29 . The compound is solid in its physical form.Scientific Research Applications
Synthesis and Chemical Properties
- 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of biologically active compounds. For instance, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with potential biological significance, demonstrates the utility of related piperazine derivatives in chemical synthesis (Liu Ya-hu, 2010).
Biological Activity
- Piperazine derivatives, including those structurally similar to 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, have shown significant biological activities. For instance, some derivatives have been found to possess potent antibacterial and cytotoxic activities. Specific compounds have demonstrated effective biofilm inhibition and inhibitory activities against various bacterial strains, highlighting their potential in medical and pharmaceutical research (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimicrobial and Antiviral Properties
Research on piperazine derivatives has extended into the realm of antimicrobial and antiviral properties. For example, certain derivatives have been synthesized and tested for their antibacterial activities against various strains. These compounds have shown promising results, indicating their potential use in the development of new antimicrobial agents (Wu Qi, 2014).
Additionally, studies have reported the synthesis and evaluation of piperazine derivatives doped with other compounds, showing promising antiviral activities, particularly against Tobacco mosaic virus (TMV), as well as notable antimicrobial activity (R. C. Krishna Reddy et al., 2013).
Crystallography and Molecular Structure
- The crystal structures of compounds related to 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine have been determined using X-ray diffraction analysis. This research provides valuable insights into the molecular structure and conformation of these compounds, which is crucial for understanding their chemical and biological properties (Vanessa Renee Little et al., 2008).
properties
IUPAC Name |
1-methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUNJNHSMBYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593788 | |
| Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
CAS RN |
681004-49-9 | |
| Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

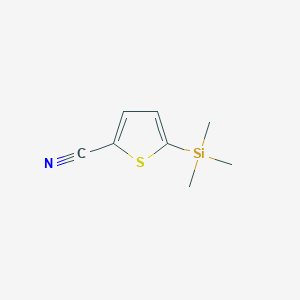
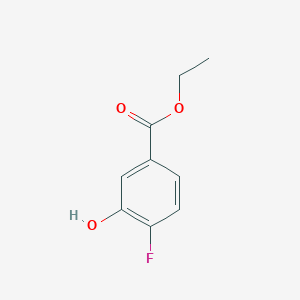
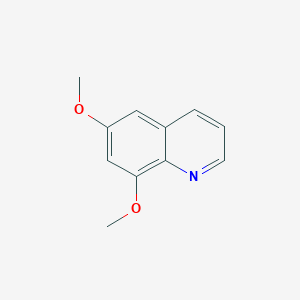
![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)
